2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide
Description
2-[(3-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is a sulfonamide-containing acetamide derivative characterized by a 3-chlorophenyl sulfonyl group and a 2,4-dichlorophenyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-(3-chlorophenyl)sulfonyl-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3S/c15-9-2-1-3-11(6-9)22(20,21)8-14(19)18-13-5-4-10(16)7-12(13)17/h1-7H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHVEWEFLPNEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 3-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, in an organic solvent like dichloromethane.
Nucleophilic substitution reaction: The sulfonyl chloride intermediate is then reacted with 2,4-dichloroaniline in the presence of a base, such as triethylamine, to form the desired sulfonamide product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-Dichlorophenyl)acetamide (CAS 339107-72-1)
- Structural Difference : The sulfonyl group is attached to the 2-chlorophenyl ring instead of the 3-chlorophenyl position.
- Implications: Positional isomerism can significantly alter electronic properties and steric interactions.
N-(3-Chlorophenyl)-2-(4-Methylpiperazin-1-yl)acetamide
- Structural Difference : Replaces the sulfonyl group with a 4-methylpiperazine moiety.
- Activity : Piperazine derivatives (e.g., compound 12 in ) are studied for anticonvulsant activity, suggesting that nitrogen-containing substituents may enhance central nervous system penetration. The absence of a sulfonyl group in these analogs reduces polarity, which could affect solubility and metabolic stability .
Dichlorophenyl-Containing Analogs
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-Dioxo-1H-Quinazolin-3-yl)acetamide
- Structural Difference: Incorporates a quinazolinone ring instead of a sulfonyl group.
- Activity: Despite structural similarity in the dichlorophenyl moiety, this compound showed negligible anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models.
N-(3-Acetylphenyl)-2-(2,4-Dichlorophenoxy)acetamide (CAS 42865-74-7)
- Structural Difference: Substitutes the sulfonyl group with a phenoxy linkage.
- Implications: Phenoxy groups are less electron-withdrawing than sulfonyl groups, which may reduce stability under acidic conditions but improve bioavailability due to increased lipophilicity .
Sulfonyl vs. Sulfanyl Derivatives
2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide
- Structural Difference : Replaces the sulfonyl (-SO₂-) group with a sulfanyl (-S-) linkage and introduces a triazole ring.
- Activity : Sulfanyl derivatives are often explored for antimicrobial applications. The triazole ring may contribute to hydrogen bonding, enhancing target interactions compared to sulfonyl-based analogs .
Pharmacological Activity Comparison
Structural and Electronic Effects
- Meta-Substitution: demonstrates that meta-substituted trichloroacetamides exhibit distinct solid-state geometries due to electron-withdrawing effects.
- Sulfonyl Group Impact: Sulfonyl groups increase molecular polarity and hydrogen-bonding capacity, which may improve water solubility but reduce membrane permeability compared to sulfanyl or phenoxy analogs .
Biological Activity
2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 353.66 g/mol
This compound features a sulfonamide group, which is often associated with a variety of biological activities.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways. Notably, it has been studied for its potential as an antimicrobial agent and as an inhibitor of certain cancer cell lines.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have indicated that related sulfonamide derivatives can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis (e.g., dihydropteroate synthase) .
Anticancer Potential
In vitro studies have shown that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators . Additionally, it has been noted that the presence of halogen substituents on the phenyl rings enhances its cytotoxic effects against various cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various derivatives found that compounds with similar structures to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus . This suggests a potent antimicrobial profile that warrants further exploration.
Case Study 2: Anticancer Activity
Another investigation reported that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating significant cytotoxicity at low concentrations (approximately 10 µM). The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .
Data Table: Biological Activity Summary
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
